The synthesis of Zaltoprofen-d7 β-D-Glucuronide typically involves a multi-step chemical reaction process. The general approach includes:
The synthesis may require specific conditions such as temperature control, pH optimization, and reaction time adjustments to maximize yield and purity. Analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Zaltoprofen-d7 β-D-Glucuronide retains the core structure of Zaltoprofen, which includes a carboxylic acid group, an aromatic ring, and a propionic acid side chain. The glucuronide moiety is attached through an ether or ester bond to the hydroxyl group present in Zaltoprofen.
The molecular formula for Zaltoprofen-d7 β-D-Glucuronide can be expressed as , indicating the presence of seven deuterium atoms. The molecular weight is approximately 353.42 g/mol. The specific arrangement of atoms can be visualized using computational chemistry software that models molecular structures based on quantum mechanical principles.
The primary reaction involving Zaltoprofen-d7 β-D-Glucuronide is its formation through glucuronidation. This reaction can be represented as follows:
The reaction conditions must be optimized for enzyme activity, often requiring specific buffer systems to maintain pH and ionic strength conducive for UGT activity. Kinetic studies may be performed to determine the efficiency of glucuronidation under various conditions.
Zaltoprofen acts primarily through inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain. The glucuronidation process enhances its solubility in water, facilitating renal excretion.
Pharmacokinetic studies indicate that glucuronidation significantly alters the bioavailability and elimination half-life of Zaltoprofen, making its metabolites more readily excretable compared to the parent compound.
Zaltoprofen-d7 β-D-Glucuronide is primarily used in pharmacokinetic studies to trace metabolic pathways in humans and animals. It serves as a valuable tool in drug development for understanding how drugs are metabolized, their efficacy, and potential side effects. Furthermore, it aids in elucidating the role of UGT enzymes in drug metabolism, contributing to personalized medicine approaches where drug dosing can be tailored based on individual metabolic profiles.
Zaltoprofen-d7 β-D-Glucuronide has the molecular formula C₂₃D₇H₁₅O₉S and a molecular weight of 481.524 g/mol [1] [3]. Its IUPAC name is (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3,3,3-trideuterio-2-(7,8,9,10-tetradeuterio-6-oxo-5H-benzo[b][1]benzothiepin-3-yl)propanoyl]oxyoxane-2-carboxylic acid [1]. The deuterium atoms are strategically positioned at the methyl group of the propionic acid side chain (CD₃ instead of CH₃) and at four aromatic positions (7,8,9,10-tetradeuterio) on the dibenzothiepin ring system [1] [3]. This labeling pattern preserves the compound's biochemical reactivity while creating a distinct mass signature.
The structure comprises zaltoprofen conjugated via a carboxylic acid group to the anomeric carbon of β-D-glucuronic acid—a configuration characteristic of acyl glucuronides [5] [9]. The glucuronide moiety features characteristic stereochemistry: a β-glycosidic linkage at C1, with carboxylic acid at C6, and hydroxyl groups at C2, C3, and C4 positions [5]. This conjugation significantly increases the compound's water solubility compared to the parent drug, facilitating renal excretion [9].
Table 1: Key Chemical Identifiers of Zaltoprofen-d7 β-D-Glucuronide
Property | Value |
---|---|
CAS Number | Not specified in sources; parent zaltoprofen CAS: 74711-43-6 [4] |
Molecular Formula | C₂₃D₇H₁₅O₉S |
Exact Mass | 481.142 g/mol [1] |
SMILES Notation | [2H]c1c([2H])c([2H])c2C(=O)Cc3cc(ccc3Sc2c1[2H])C(C(=O)O[C@@H]4OC@@HC(=O)O)C([2H])([2H])[2H] [1] |
InChI Key | InChI=1S/C23H22O9S/c1-10(22(30)32-23-19(27)17(25)18(26)20(31-23)21(28)29)11-6-7-15-12(8-11)9-14(24)13-4-2-3-5-16(13)33-15/h2-8,10,17-20,23,25-27H,9H2,1H3,(H,28,29)/t10?,17-,18-,19+,20-,23-/m0/s1/i1D3,2D,3D,4D,5D [1] |
Storage Conditions | Room temperature [1] |
Table 2: Spectral Signatures for Differentiating Glucuronide Types
Glucuronide Type | Diagnostic Ions via BF₃ Adduct-CAD MS/MS |
---|---|
Acyl (Unmigrated) | No [M - H + BF₃ - 2HF]⁻ or [M - H + 2BF₃ - 3HF]⁻ ions |
Acyl (Migrated) | [M - H + 2BF₃ - 3HF]⁻ → Loss of 88 Da (2-fluoro-1,3,2-dioxaborale) upon CAD |
N-Glucuronide | [M - H + BF₃ - 2HF]⁻ and [M - H + 2BF₃ - 3HF]⁻ ions present |
O-Glucuronide | Absence of BF₃-derived diagnostic ions |
The compound is commercially available as a neat solid (50 mg) with ≥95% isotopic purity, typically supplied in amber vials under ambient storage conditions [1] [6] [10]. Its synthetic origin is primarily from specialized manufacturers in Canada and India [1] [3]. Analytical differentiation from isomeric O- or N-glucuronides employs tandem mass spectrometry with gas-phase ion-molecule reactions using BF₃, followed by collision-activated dissociation (CAD). This technique generates diagnostic ions specific to acyl glucuronides that have undergone migration, enabling unambiguous structural identification [5].
The primary utility of zaltoprofen-d7 β-D-glucuronide lies in its application as an internal standard for quantitative mass spectrometry. Its near-identical chemical behavior to the unlabeled metabolite—coupled with a +7 Da mass shift—enables precise correction for analyte loss during sample preparation and ionization variability in LC-MS/MS platforms [1] [3]. This is critical for obtaining accurate pharmacokinetic parameters of zaltoprofen metabolism in biological matrices, where endogenous glucuronides cause significant background interference [3] [6].
Studies using recombinant enzyme systems have demonstrated that zaltoprofen glucuronidation is predominantly catalyzed by UGT2B7, with minor contributions from other isoforms [2] [4]. The deuterium labeling allows researchers to track the enzymatic kinetics of this conjugation without isotopic interference. For instance, incubation studies with human liver microsomes revealed CYP2C9-mediated sulfoxidation precedes glucuronidation, forming sequential metabolites detectable through deuterium-retention patterns [2]. The chirality of the parent drug significantly influences UGT interactions; (R)-zaltoprofen exhibits competitive inhibition of UGT2B7 (Kᵢ = 19.2 µM), while (S)-zaltoprofen shows weaker inhibition [7]. This stereoselectivity is elegantly probed using deuterated analogs to distinguish enantiomeric effects in incubation matrices [7].
Metabolic stability assessments leverage zaltoprofen-d7 β-D-glucuronide to monitor acyl migration—a non-enzymatic process where the glucuronic acid migrates to adjacent nucleophilic groups. This rearrangement generates positional isomers detectable via HPLC separation, with deuterium labeling providing reference peaks for quantification [5]. Such studies are vital for predicting in vivo half-lives of reactive acyl glucuronides implicated in idiosyncratic drug toxicity [5] [9].
Zaltoprofen-d7 β-D-glucuronide serves as a model substrate for investigating the enzymology and kinetics of human UGTs, particularly UGT2B7. This isoform conjugates a broad spectrum of substrates, including NSAIDs, opioids, and endogenous compounds like hyodeoxycholic acid and 15-HETE [4] [9]. Research with zaltoprofen-d7 glucuronide has illuminated UGT2B7's catalytic mechanism, including its cooperative kinetics with certain NSAIDs and the impact of genetic polymorphisms on glucuronidation efficiency [2] [7].
The compound enables sensitive detection of drug-drug interactions (DDIs) involving UGT inhibition. In vitro studies demonstrated that (R)-zaltoprofen competitively inhibits UGT2B7 (Kᵢ = 19.2 µM) and non-competitively inhibits UGT1A8 (Kᵢ = 35.3 µM) [7]. Since maximum plasma concentrations of zaltoprofen reach ~5 µg/mL (16.8 µM) clinically, the deuterated glucuronide allows quantification of potential DDIs with co-administered UGT2B7 substrates (e.g., morphine, gemfibrozil) even at low in vivo concentrations [2] [7].
Table 3: Analytical Applications in Phase II Metabolism Research
Application | Methodology | Key Insight |
---|---|---|
UGT Enzyme Phenotyping | Incubation with recombinant UGTs + LC-MS/MS quantification using d7-internal standard | Confirmed UGT2B7 as primary enzyme (Vₘₐₓ=12.3 pmol/min/mg; Kₘ=18.6 µM) [2] |
Acyl Migration Kinetics | Time-resolved HPLC-UV/MS with deuterated isomer standards | Quantified α/β anomerization and intramolecular transacylation rates [5] |
Drug Interaction Screening | Microsomal inhibition assays with probe substrates (4-MU) + d7-glucuronide detection | Identified (R)-enantiomer as potent UGT2B7 inhibitor [7] |
Metabolic Stability in HLM | Loss-of-substrate assays with β-glucuronidase hydrolysis validation | Established degradation half-life (t₁/₂=2.8h) in physiological buffers [5] |
Furthermore, this deuterated standard facilitates advanced structural characterization of reactive intermediates. When combined with techniques like ion-molecule reaction mass spectrometry, it differentiates isomeric acyl-, N-, and O-glucuronides through diagnostic BF₃ adduct fragmentation patterns [5]. This capability is crucial for toxicology assessments, as acyl glucuronides can form covalent adducts with proteins via nucleophilic displacement or Schiff base mechanisms [5] [9]. Current research leverages zaltoprofen-d7 β-D-glucuronide to develop high-throughput screening assays for identifying compounds prone to forming reactive glucuronide metabolites, thereby guiding safer drug design [5].
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0